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Compound of Interest

Compound Name: Bufrolin

Cat. No.: B127780

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Bufrolin's potency against other G protein-coupled receptor 35
(GPR35) ligands, supported by experimental data. GPR35, an orphan receptor with rising
therapeutic interest in inflammatory diseases and cancer, has a complex pharmacology that
necessitates a clear understanding of agonist performance.

Executive Summary

Bufrolin, an anti-allergic mast cell stabilizer, has been identified as a high-potency agonist for
both human and rat GPR35.[1][2] This distinguishes it from many other GPR35 ligands that
exhibit significant species-specific differences in potency.[1][2][3] This guide synthesizes
available data to benchmark Bufrolin against a range of GPR35 agonists, including the well-
established surrogate agonist Zaprinast and more recently identified novel compounds. The
data is presented to facilitate informed decisions in the selection of tool compounds for GPR35
research and drug discovery programs.

Potency Comparison of GPR35 Agonists

The following table summarizes the half-maximal effective concentration (EC50) values for
Bufrolin and other key GPR35 ligands across different species and assay formats. Lower
EC50 values indicate higher potency.
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Ligand Species Assay Type EC50 (nM) Reference
[B-arrestin-2
Bufrolin Human Recruitment 99104 [2]
(BRET)
[-arrestin-2
Rat Recruitment 99+04 [2]
(BRET)
B-arrestin-2
Lodoxamide Human Recruitment 16+04 [2]
(BRET)
[B-arrestin-2
Rat Recruitment 125+0.6 [2]
(BRET)
_ >100-fold lower
B-arrestin-2
Mouse ) potency than [3]
Recruitment
human/rat
B-arrestin-2
Zaprinast Human Recruitment ~4000 [4]
(BRET)
[B-arrestin-2
Rat Recruitment 98.4 £ 3.7 [2]
(BRET)
[B-arrestin-2
Amlexanox Human Recruitment 4100 + 400 2]
(BRET)
B-arrestin-2
Rat Recruitment 23.2+£3.3 [2]
(BRET)
Dynamic Mass
Compound 50 Human S 5.8 [5]
Redistribution
Compound 4b Human Not Specified 76.0 [6]
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Mouse Not Specified 63.7 [6]
Rat Not Specified 77.8 [6]
_ _ B-arrestin-2
Pamoic Acid Human 79 [7]

Recruitment

Experimental Protocols

The potency data presented above is primarily derived from (-arrestin-2 recruitment assays, a
robust and widely used method for quantifying GPR35 activation.[3][8]

B-Arrestin-2 Recruitment Assay (Bioluminescence
Resonance Energy Transfer - BRET)

This assay measures the interaction between GPR35 and [3-arrestin-2 upon agonist binding.

Objective: To determine the potency (EC50) of a test compound in inducing the interaction
between GPR35 and B-arrestin-2.

Materials:

HEK293 cells (or other suitable host cells)

o Expression vectors for GPR35 fused to a Renilla luciferase (RLuc) variant

o Expression vectors for B-arrestin-2 fused to a fluorescent protein (e.g., YFP)
e Cell culture reagents

o Coelenterazine h (or other suitable RLuc substrate)

e Test compounds (e.g., Bufrolin, novel ligands)

e Microplate reader capable of detecting BRET signals

Methodology:
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e Cell Culture and Transfection: HEK293 cells are co-transfected with the GPR35-RLuc and [3-
arrestin-2-YFP expression vectors.

o Cell Plating: Transfected cells are seeded into 96-well microplates.
o Compound Treatment: Cells are treated with serial dilutions of the test compounds.

o Substrate Addition: After an incubation period, the RLuc substrate (e.g., coelenterazine h) is
added.

o BRET Measurement: The plate is read on a BRET-compatible microplate reader, measuring
the light emission at two different wavelengths (one for the donor, RLuc, and one for the
acceptor, YFP).

o Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). The data
is then plotted against the compound concentration, and the EC50 value is determined using
a sigmoidal dose-response curve fit.

Below is a DOT script for a diagram illustrating the B-Arrestin-2 Recruitment Assay workflow.

Cell Preparation

Co-transfect HEK293 cels with Seed transfected cells
GPR35-RLuC and -arrestin-2-YFP into 96-well plates

Data Acquisition & Analysis

Measure BRET signal Calculate BRET ratio Plot dose-response curve
ission at two wavelengths) (Acceptor/Donor) and determine EC50

Click to download full resolution via product page

Caption: Workflow of a BRET-based B-arrestin-2 recruitment assay for GPR35.

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like Bufrolin initiates a cascade of intracellular events.
GPR35 is known to couple to multiple G protein subtypes, primarily Gai/o and Gal3, as well as
engaging the B-arrestin pathway.[9][10] This can lead to the modulation of various downstream
effectors, influencing cellular processes such as inflammation and cell migration.[5][11]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b127780?utm_src=pdf-body-img
https://www.benchchem.com/product/b127780?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2015.00041/full
https://pubmed.ncbi.nlm.nih.gov/20958291/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1254446/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10687457/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Below is a DOT script for a diagram illustrating the primary signaling pathways downstream of
GPR35 activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b127780?utm_src=pdf-body-img
https://www.benchchem.com/product/b127780?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and
equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

2. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and
Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nim.nih.gov]

3. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled
Receptor GPR35 - PMC [pmc.ncbi.nim.nih.gov]

4. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nim.nih.gov]
5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

6. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral
treatment of IBD - PubMed [pubmed.ncbi.nim.nih.gov]

7. medchemexpress.com [medchemexpress.com]
8. pubs.acs.org [pubs.acs.org]

9. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and
cardiovascular disease [frontiersin.org]

10. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane
domain Il and is transduced via Gais and (-arrestin-2 - PubMed [pubmed.ncbi.nim.nih.gov]

11. GPR35 acts a dual role and therapeutic target in inflammation - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Benchmarking Bufrolin's Potency Against Novel GPR35
Ligands: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127780#benchmarking-bufrolin-s-potency-against-
novel-gpr35-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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